2-[2-(Dimethylaminomethyl)phenyl]acetamide
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Description
2-[2-(Dimethylaminomethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Biological Activity
2-[2-(Dimethylaminomethyl)phenyl]acetamide, often referred to as a derivative of acetamide, exhibits a variety of biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including antibacterial, anticonvulsant, and anticancer properties, supported by recent studies and data.
Chemical Structure and Properties
The compound this compound is characterized by the following chemical structure:
- Chemical Formula : C11H16N2O
- Molecular Weight : 192.26 g/mol
This structure contributes to its interaction with biological targets, influencing its pharmacological profile.
Antibacterial Activity
Recent studies have indicated that derivatives of acetamide, including this compound, possess significant antibacterial properties.
- Study Findings : A study demonstrated that certain acetamide derivatives exhibited remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound were highlighted for their potential as lead molecules in antibacterial drug development .
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-[2-Dimethylaminomethyl]phenyl]acetamide | Staphylococcus aureus | 12.5 µg/mL |
Escherichia coli | 25 µg/mL |
Anticonvulsant Activity
The anticonvulsant properties of acetamide derivatives have been well-documented. Research indicates that modifications to the acetamide structure can enhance its efficacy in seizure models.
- Mechanism of Action : The anticonvulsant activity is believed to be linked to the modulation of neurotransmitter systems and ion channels . In particular, the introduction of specific substituents has shown to increase efficacy significantly.
Compound | Model Used | Efficacy (Seizure Reduction %) |
---|---|---|
2-[2-Dimethylaminomethyl]phenyl]acetamide | PTZ-induced seizures | 70% |
Maximal electroshock | 65% |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Research has shown that this compound can induce apoptosis in cancer cell lines.
- Case Study : In vitro studies revealed that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of apoptotic pathways and cell cycle arrest .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
A549 (Lung) | 20 | Cell cycle arrest |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets. These studies suggest that the compound interacts favorably with enzymes involved in cancer progression and bacterial growth.
Properties
CAS No. |
91429-73-1 |
---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-[2-[(dimethylamino)methyl]phenyl]acetamide |
InChI |
InChI=1S/C11H16N2O/c1-13(2)8-10-6-4-3-5-9(10)7-11(12)14/h3-6H,7-8H2,1-2H3,(H2,12,14) |
InChI Key |
CFQQIUZFOGIXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.